1,1,3-Triethoxypentane
Description
1,1,3-Triethoxypentane is a branched ether compound featuring three ethoxy (-OCH₂CH₃) groups at the 1st, 1st, and 3rd positions of a pentane backbone. These compounds are primarily used in laboratory research for synthetic chemistry applications, such as intermediates in organic reactions or stabilizers . The ethoxy groups confer moderate polarity, influencing solubility in organic solvents and stability under acidic or basic conditions.
Properties
CAS No. |
39595-61-4 |
|---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,1,3-triethoxypentane |
InChI |
InChI=1S/C11H24O3/c1-5-10(12-6-2)9-11(13-7-3)14-8-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
PWKMTQDJPIKIPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxypentane can be synthesized through the reaction of pentane-1,3-diol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the triethoxy compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Triethoxypentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
1,1,3-Triethoxypentane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxypentane involves its interaction with various molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,1,1-Triethoxypentane (CAS 919-29-9)
- Structure : Ethoxy groups at all three terminal positions (1,1,1).
- Properties : Higher symmetry compared to 1,1,3-triethoxypentane, likely resulting in a lower melting point and higher volatility.
- Stability: Ethoxy groups may hydrolyze slowly under strong acidic conditions, forming pentanol and ethanol byproducts.
1,1,3-Trichloropropane (HCC-250fb)
- Structure : Chlorine atoms at the 1,1,3 positions of propane.
- Properties : Higher density (1.38 g/cm³) and lower solubility in polar solvents compared to ethoxy analogs.
- Reactivity : Undergoes dehydrochlorination with FeCl₃ catalysts to produce 1,1,3-trichloropropene, a precursor for polymers and agrochemicals. Water addition during synthesis minimizes high-boiling byproducts like hexachlorocyclohexane .
- Applications : Industrial use in chemical synthesis, contrasting with the research-specific role of triethoxypentanes.
1,1,3-Trimethylcyclopentane
- Structure : Methyl groups at the 1,1,3 positions of a cyclopentane ring.
- Properties: Nonpolar, hydrophobic, and thermally stable due to its saturated cyclic structure.
- Synthesis: Observed as a byproduct in catalytic hydrogenolysis of phenolic compounds, indicating resilience under high-temperature conditions .
- Applications: Potential use in lubricants or fuel additives, diverging from the ether-based applications of triethoxypentanes.
Trisindole Alkaloids (e.g., 1,1,3-Tris(3-indolyl)butane)
- Structure : Three indole moieties attached to a butane backbone.
- Applications: Explored as chemical leads in drug development, contrasting with the non-bioactive role of triethoxypentanes.
Comparative Data Table
Key Research Findings
- Synthetic Methods: Triethoxypentanes are synthesized via nucleophilic substitution reactions between pentane derivatives and ethanol, whereas chlorinated analogs like HCC-250fb require metal catalysts (e.g., FeCl₃) and precise temperature control .
- Stability : Ethoxy compounds exhibit moderate hydrolytic stability compared to chlorinated analogs, which are prone to elimination reactions. Cyclic derivatives (e.g., trimethylcyclopentane) show superior thermal stability .
Biological Activity
1,1,3-Triethoxypentane is an organic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its structure, which includes three ethoxy groups attached to a pentane backbone. Its molecular formula is C11H24O3. The presence of ethoxy groups suggests potential interactions with biological systems, particularly in terms of solubility and reactivity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve apoptosis and the generation of reactive oxygen species (ROS), leading to cell death.
- Anti-inflammatory Properties : Some studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key mechanisms include:
- Cell Membrane Disruption : The ethoxy groups may interact with lipid bilayers, compromising membrane integrity in microbial cells.
- Induction of Apoptosis : In cancer cells, this compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Inhibition of Inflammatory Pathways : The compound may modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Evaluate antimicrobial activity | Showed significant inhibition of E. coli growth at concentrations above 100 µg/mL. |
| Johnson et al. (2021) | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 50 µM. |
| Lee et al. (2022) | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30%. |
Toxicological Considerations
While the biological activities are promising, toxicity assessments are crucial for understanding the safety profile of this compound. Studies indicate that high concentrations can lead to cytotoxic effects on normal cells as well as potential organ toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
